3-amino-N-(3,4-difluorophenyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide
CAS No.: 445269-03-4
Cat. No.: VC21484831
Molecular Formula: C20H19F2N3OS
Molecular Weight: 387.4g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 445269-03-4 |
|---|---|
| Molecular Formula | C20H19F2N3OS |
| Molecular Weight | 387.4g/mol |
| IUPAC Name | 3-amino-N-(3,4-difluorophenyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide |
| Standard InChI | InChI=1S/C20H19F2N3OS/c1-2-10-3-6-16-11(7-10)8-13-17(23)18(27-20(13)25-16)19(26)24-12-4-5-14(21)15(22)9-12/h4-5,8-10H,2-3,6-7,23H2,1H3,(H,24,26) |
| Standard InChI Key | LOEHLAZJLCNSQB-UHFFFAOYSA-N |
| SMILES | CCC1CCC2=NC3=C(C=C2C1)C(=C(S3)C(=O)NC4=CC(=C(C=C4)F)F)N |
| Canonical SMILES | CCC1CCC2=NC3=C(C=C2C1)C(=C(S3)C(=O)NC4=CC(=C(C=C4)F)F)N |
Introduction
Chemical Identity and Basic Properties
3-amino-N-(3,4-difluorophenyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide is a complex heterocyclic compound characterized by a thienoquinoline backbone with several functional groups. The compound is identified by CAS No. 445269-03-4 and has a molecular formula of C20H19F2N3OS with a molecular weight of 387.4 g/mol. The structure features a tetrahydrothieno[2,3-b]quinoline core with an amino group at position 3, a carboxamide group at position 2, and an ethyl substituent at position 6. The carboxamide group is linked to a 3,4-difluorophenyl moiety, which contributes to its unique physicochemical properties and biological activity profile.
Structural Characteristics
The compound consists of several key structural elements:
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A fused tricyclic thienoquinoline core
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A primary amino group at position 3
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A carboxamide linkage at position 2
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A 3,4-difluorophenyl substituent attached to the carboxamide
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An ethyl group at position 6
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A partially saturated cyclohexane ring (positions 5-8)
These structural features contribute to the compound's reactivity, solubility, and interaction with biological targets.
Synthesis Methods
General Synthetic Routes
The synthesis of 3-amino-N-(3,4-difluorophenyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide typically involves multi-step organic reactions. Based on similar compounds, the synthesis likely follows pathways similar to those used for related thienoquinoline derivatives .
A common synthetic approach for thienoquinoline compounds involves:
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Formation of the thienoquinoline core
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Introduction of functional groups at specific positions
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Final coupling to attach the difluorophenyl moiety
Detailed Synthetic Procedures
The synthesis of tetrahydrothieno[2,3-b]quinoline derivatives often begins with the preparation of the core structure from corresponding cyclic ketones. A typical procedure includes:
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Reaction of a substituted cyclohexanone with sodium methoxide and methyl formate to form a salt
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Heating this intermediate with cyanothioacetamide and piperidinium acetate
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Acidification with acetic acid to provide bicyclic carbonitriles
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Further functionalization to introduce the amino group and the carboxamide linkage
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Final coupling with 3,4-difluoroaniline to form the target compound
The synthesis of similar compounds has been reported to involve the condensation of cyanothioacetamide, aliphatic aldehydes, and morpholinocyclohexene, which can be used to obtain intermediates in the synthesis of thieno[2,3-b]pyridines .
Alternative Synthetic Approaches
More modern approaches may employ catalytic methods, such as palladium-, copper-, or nickel-catalyzed reactions, which can offer more efficient routes to form carbon-carbon or carbon-heteroatom bonds necessary for the synthesis of complex heterocycles like the target compound .
Physical and Chemical Properties
| Property | Value/Description |
|---|---|
| Physical State | Solid at room temperature |
| Color | Typically off-white to yellow |
| Molecular Weight | 387.4 g/mol |
| Solubility | Likely poorly soluble in water; soluble in organic solvents such as DMSO, DMF, and chloroform |
| Melting Point | Not specifically reported; similar compounds typically >200°C |
Chemical Reactivity
The chemical reactivity of this compound is influenced by its functional groups:
Biological Activity
Anticancer Properties
Compounds with the thienoquinoline scaffold, particularly those with substitution patterns similar to 3-amino-N-(3,4-difluorophenyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide, have demonstrated promising anticancer activities. Research indicates that thieno[2,3-b]pyridines, which share structural similarities with the target compound, exhibit potent anticancer effects against various tumor cell lines .
A study on related thieno[2,3-b]pyridine compounds showed significant growth inhibition against several cancer cell lines, including:
| Cancer Cell Line | Origin | Notable Activity |
|---|---|---|
| MDA-MB-435 | Melanoma | Significant growth inhibition |
| SF-295 | Central Nervous System | Significant growth inhibition |
| 786-0 | Renal | Significant growth inhibition |
| MDA-MB-468 | Breast | Significant growth inhibition |
| SNB-75 | Central Nervous System | Good response |
The anticancer activity of these compounds appears to be primarily cytostatic (inhibiting cell proliferation), with some derivatives also showing cytotoxic effects (killing cancer cells) .
Mechanism of Action
The biological activity of 3-amino-N-(3,4-difluorophenyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide and related compounds may involve several mechanisms:
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Inhibition of phospholipase C-γ (PLC-γ) enzyme:
Research suggests that thieno[2,3-b]pyridines were discovered through virtual high-throughput screening against the PLC-γ2 isoform. PLC-γ is involved in several cancer cellular functions including tumorigenesis, metastasis development, cancer cell invasion, and tumor angiogenesis . -
Tyrosyl-DNA phosphodiesterase I (TDP1) inhibition:
Similar compounds have shown inhibitory activity against TDP1, an enzyme related to the phospholipase D (PLD) superfamily. Some derivatives demonstrated nanomolar potency in inhibiting this enzyme . -
Cell cycle effects:
Administration of related thienoquinolines has been observed to cause breast cancer cell lines to be growth restricted, rounded, with increased G2/M phase population in the cell cycle and slowed proliferation in scratch assays .
Structure-Activity Relationship
The biological activity of thienoquinoline derivatives is influenced by their substitution patterns. For compounds similar to 3-amino-N-(3,4-difluorophenyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide:
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The substitution pattern on the phenyl moiety has been thoroughly explored, with ortho/meta substitution on the same side of the phenyl group showing the best anticancer effect .
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The position of fluorine atoms on the phenyl ring may significantly affect activity. In the case of 3-amino-N-(3,4-difluorophenyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide, the 3,4-difluoro substitution pattern may contribute to its specific biological profile.
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The ethyl substitution on the cyclohexyl ring has been found to be less favorable compared to unsubstituted derivatives in some cases .
Antimicrobial Activity
Beyond anticancer properties, the thienoquinoline scaffold has shown promise as an antimicrobial agent. Compounds related to 3-amino-N-(3,4-difluorophenyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide have been tested against various bacterial strains and have demonstrated effective inhibitory activity, suggesting potential applications in treating bacterial infections resistant to conventional antibiotics.
Comparison with Similar Compounds
Structural Analogs
Several compounds share structural similarities with 3-amino-N-(3,4-difluorophenyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide, including:
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3-amino-N-(2,4-difluorophenyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide (CAS: 445269-11-4):
This compound differs only in the position of one fluorine atom (2,4-difluoro vs. 3,4-difluoro) . -
3-amino-N-(2,4-dimethoxyphenyl)-6-ethyl-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide (CAS: 939893-77-3):
This analog features methoxy groups instead of fluorine and includes a trifluoromethyl substituent at position 4 . -
3-amino-6-ethyl-N-[3-(trifluoromethyl)phenyl]-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide (CAS: 445269-06-7):
This compound has a trifluoromethyl group at position 3 of the phenyl ring instead of the difluoro substitution. -
N-(4-acetylphenyl)-3-amino-6-ethyl-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide (CAS: 939888-85-4):
This analog features an acetyl group on the phenyl ring and a trifluoromethyl group at position 4 of the thienoquinoline core.
Activity Comparison
The biological activities of these structural analogs may differ based on their specific substitution patterns. For example:
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Compounds with trifluoromethyl substitution at the meta position of the phenyl ring have shown excellent growth inhibition in cancer cell lines. For example, the derivative with m-CF3 showed 7.0% growth compared to untreated cells (greater inhibition), while the o-CF3 analog showed 80.2% growth (less inhibition) .
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The difluoro substitution pattern (whether 2,4-difluoro or 3,4-difluoro) may influence drug-target interactions and pharmacokinetic properties due to differences in electronic effects and hydrogen bonding capabilities.
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The introduction of a trifluoromethyl group at position 4 of the thienoquinoline core, as seen in some analogs, may further enhance biological activity through increased lipophilicity and metabolic stability.
Research Applications and Future Perspectives
Current Research Applications
3-amino-N-(3,4-difluorophenyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide and related compounds are primarily used in research settings for:
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Anticancer drug development: Investigating new therapeutic agents targeting specific cancer pathways, particularly those involving PLC-γ inhibition .
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Structure-activity relationship studies: Understanding how structural modifications affect biological activity to guide the design of more potent and selective compounds.
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Enzyme inhibition research: Studying the interactions with enzymes such as TDP1 and exploring potential applications in combination therapy approaches .
Future Research Directions
Future research on 3-amino-N-(3,4-difluorophenyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide and related thienoquinolines might focus on:
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Optimization of solubility and pharmacokinetic properties: Preliminary animal studies with similar compounds have highlighted solubility challenges that need to be addressed for consistent dosing and improved efficacy .
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Exploration of other biological targets: Beyond PLC-γ and TDP1, investigating other potential molecular targets that may contribute to the biological activity of these compounds.
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Development of combination therapies: Investigating potential synergistic effects when used in combination with established anticancer agents.
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Expansion into other therapeutic areas: Given the diverse biological activities observed, exploring applications beyond cancer, such as antimicrobial, anti-inflammatory, or neuroprotective effects.
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